![molecular formula C12H16N2O2 B1148767 (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213339-00-4](/img/no-structure.png)

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

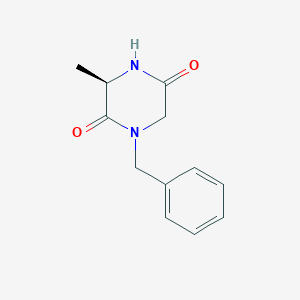

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine, commonly known as L-741,626, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by researchers at Merck & Co. as a potential drug candidate for the treatment of anxiety and depression. Since then, L-741,626 has been extensively studied for its various pharmacological properties and potential applications in scientific research.

Mechanism of Action

L-741,626 acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological functions such as movement, cognition, mood, and reward. By blocking the activity of the D2 receptor, L-741,626 can modulate the activity of the dopaminergic system and affect the release of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects:

L-741,626 has been found to have various biochemical and physiological effects in animal models and human studies. It has been shown to reduce anxiety-like behavior in rodents and improve cognitive function in humans. L-741,626 has also been found to have antidepressant and antipsychotic effects in animal models and may have potential applications in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using L-741,626 in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological functions. However, one of the limitations of using L-741,626 is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the use of L-741,626 in scientific research. One area of interest is the role of the dopamine D2 receptor in addiction and substance abuse. L-741,626 may have potential applications in the treatment of addiction by modulating the activity of the dopaminergic system. Another area of interest is the potential use of L-741,626 in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to fully understand the pharmacological properties and potential applications of L-741,626 in scientific research.

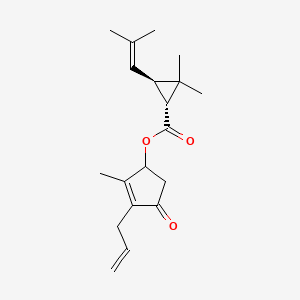

Synthesis Methods

The synthesis of L-741,626 involves the reaction of 1,4-benzodioxane-6-carboxylic acid with piperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The reaction yields L-741,626 as a white crystalline solid with a melting point of 216-218°C.

Scientific Research Applications

L-741,626 has been found to have various pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. It acts as a selective antagonist of the dopamine D2 receptor and has also shown affinity for the serotonin 5-HT1A receptor. Due to its pharmacological properties, L-741,626 has been extensively studied for its potential applications in scientific research.

Properties

| 1213339-00-4 | |

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.26764 |

synonyms |

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)